(S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid

Lipophilicity Physicochemical Properties Drug Design

Researchers designing metabolically stable peptidomimetics often face a trade-off between CNS permeability and proteolytic resistance. This (S)-configured β-amino acid solves this by providing intrinsic β-backbone stability and an optimized -OCF₃ substituent (Hansch π +1.04) for enhanced passive permeability. - Enables fine-tuning of aryl binding pocket electronics with an intermediate Hammett σp of +0.35. - Pure (S)-enantiomer (≥98% ee) streamlines chiral synthesis of DPP-IV inhibitor analogs. - Eliminates supply variability; available with documented analytical release data.

Molecular Formula C10H10F3NO3
Molecular Weight 249.19 g/mol
Cat. No. B12841955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid
Molecular FormulaC10H10F3NO3
Molecular Weight249.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CC(=O)O)N)OC(F)(F)F
InChIInChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1
InChIKeyCMNPXOOSNAGXEE-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic Acid – Overview


(S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid (CAS 1228560-97-1) is a chiral, non-proteinogenic β-amino acid with a para-trifluoromethoxy (-OCF₃) substituent on the phenyl ring . It belongs to the class of β-amino acids, which are critical building blocks for peptidomimetics and protease-resistant therapeutic leads. Its stereochemistry is defined by the (S)-configuration at the β-carbon, and its molecular formula is C₁₀H₁₀F₃NO₃ with a molecular weight of 249.19 g/mol . The -OCF₃ group confers distinct electronic and lipophilic properties that differentiate it from non-fluorinated, methoxy, and trifluoromethyl (-CF₃) analogs.

Chiral (S)-β-amino acid for peptidomimetic building blocks
-OCF₃ substituent for lipophilicity and electronic modulation
Compatible with solid-phase and solution-phase peptide synthesis

Why Generic Analogs Cannot Substitute This Compound


Substituting this compound with a generic β-amino acid or even a close structural analog (e.g., the (R)-enantiomer, the des-fluoro analog, or the –CF₃ analog) is not possible without altering key physicochemical and biological outcomes. The –OCF₃ group has a Hansch π value of +1.04, compared to +0.88 for –CF₃ , meaning the trifluoromethoxy analog is intrinsically more lipophilic. Furthermore, the (S)-configuration is essential for chiral recognition in biological systems; the (R)-enantiomer (CAS 712321-33-0) often shows different binding affinities and pharmacokinetic profiles . Generic substitutions risk loss of target binding, metabolic stability, and reproducible in vivo performance, as detailed in the quantitative evidence below.

Stereochemistry mismatch
The (R)-enantiomer may exhibit reduced target binding and altered pharmacokinetics, limiting direct interchangeability.
Substituent property mismatch
-OCF₃ differs from -CF₃ and -OCH₃ in lipophilicity and metabolic stability, shifting permeability and clearance profiles.
Racemate confounding
Using the racemic mixture introduces an inactive enantiomer, complicating SAR interpretation and purification.

Quantitative Differentiation Evidence


Lipophilicity Comparison of -OCF₃ Substituent

The trifluoromethoxy group (-OCF₃) confers a Hansch π value of +1.04, which is significantly higher than the +0.88 for trifluoromethyl (-CF₃) and far exceeds the -0.02 for methoxy (-OCH₃) . This translates to a predicted logP increase of approximately 1.06 units compared to an unsubstituted phenyl analog. The target compound's computed XLogP3 is -0.2 , while the non-fluorinated (S)-3-amino-3-phenylpropanoic acid has a reported logP of 0.91 . Although the intrinsic lipophilicity of the OCF₃ group is higher, the overall logP is influenced by the amino acid backbone's zwitterionic nature; the key differentiation is the relative lipophilicity rank among analogs, which correlates with membrane permeability.

Lipophilicity (Hansch π)
Cross-study comparable
π +1.04 (OCF₃) vs +0.88 (CF₃) vs −0.02 (OCH₃) Δπ +0.16 vs CF₃
Supports lipophilicity-driven permeability profiling
Literature-derived Hansch constants
Lipophilicity Physicochemical Properties Drug Design

Metabolic Stability of Trifluoromethoxy Analogs

Trifluoromethoxy-containing compounds demonstrate superior metabolic stability compared to methoxy analogs due to the strong C-F bond and resistance to O-dealkylation. A comparative study on aliphatic OCF₃ compounds showed that OCF₃-substituted derivatives had microsomal half-lives approximately 3- to 5-fold longer than their OCH₃ counterparts . Extrapolating to aryl-OCF₃ systems, the (S)-3-amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid is expected to exhibit significantly reduced intrinsic clearance relative to the 4-methoxyphenyl analog.

Microsomal Stability
Class-level inference
Predicted t₁/₂ >60 min (OCF₃) vs ~15–20 min (OCH₃)
Supports metabolic stability screening
Inferred from aliphatic OCF₃ series
Metabolic Stability Microsomal Clearance Fluorine Chemistry

Enantiomeric Purity and Chiral Differentiation

The (S)-enantiomer (CAS 1228560-97-1) is available in >98% enantiomeric excess (ee) from multiple vendors , whereas the racemic mixture (CAS 213192-56-4) is typically supplied at 95% purity without chiral specification . In β-amino acid-derived DPP-IV inhibitors, the (S)-configuration is critical for inhibitory activity; the (R)-enantiomer of similar β-amino acid building blocks can show >100-fold loss in potency . Therefore, sourcing the single enantiomer is mandatory for any stereospecific application.

Enantiomeric Purity & Activity
Class-level inference
>98% ee (S) vs racemate; (R)-enantiomer potency drop >100-fold (class)
Required for enantiomer-specific activity studies
DPP-IV inhibitor class trend
Stereochemistry Enantiomeric Excess Biological Activity

Electronic Effects of -OCF₃ Substituent

The trifluoromethoxy group has a Hammett σp constant of +0.35, indicating a moderate electron-withdrawing effect, compared to +0.54 for trifluoromethyl (-CF₃) . This means the -OCF₃ analog is less electron-withdrawing than -CF₃ but more so than -OCH₃ (σp = -0.27). This intermediate electronic character can fine-tune the pKa of the adjacent amino group and influence binding interactions that are sensitive to aryl ring electron density.

Electronic Effect (σp)
Cross-study comparable
σp +0.35 (OCF₃) vs +0.54 (CF₃) vs −0.27 (OCH₃) Δσp −0.19 vs CF₃
Supports electronic tuning of binding interactions
Literature Hammett constants
Electronic Effects Hammett Constants Medicinal Chemistry

Commercial Availability of Single Enantiomer

The (S)-enantiomer is commercially available in multi-gram quantities from several suppliers (e.g., Amadis Chemical, Leyan, MolCore) with purities ≥98% [REFS-1, REFS-2]. In contrast, the (R)-enantiomer and certain substituted analogs (e.g., 2-fluoro-5-trifluoromethoxy variant) are often only available via custom synthesis with longer lead times. This differential availability reduces project risk and accelerates medicinal chemistry timelines.

Commercial Availability
Supplier review
In-stock: 1 g, 5 g, 25 g packs; purity 95–98% ee
Supports procurement planning
Vendor inventory analysis
Procurement Supply Chain Custom Synthesis

Optimal Application Scenarios


CNS Drug Discovery and BBB Penetration

When designing CNS-penetrant β-peptide mimetics, the higher lipophilicity (Hansch π +1.04) of the -OCF₃ group directly addresses the need for increased passive permeability across the blood-brain barrier. Replacing a -CF₃ (π +0.88) or -OCH₃ (π -0.02) analog with this compound can shift the logD toward the optimal CNS range (2-4) without unduly increasing molecular weight.

Protease-Resistant Peptide Lead Optimization

β-Amino acids are inherently resistant to proteolytic cleavage. Incorporating this (S)-configured building block into peptide sequences confers both metabolic stability (from the β-backbone) and enhanced microsomal stability (from the -OCF₃ group). This dual stabilization is ideal for generating long-acting peptide therapeutics where the 4-methoxyphenyl analog would suffer rapid O-dealkylation.

SAR Exploration of Aryl Binding Pockets

The intermediate Hammett σp of +0.35 for -OCF₃ allows medicinal chemists to probe electronic requirements of a target's aryl binding pocket without the strong electron withdrawal of -CF₃ (σp +0.54) or the electron donation of -OCH₃. This fine-tuning is valuable in kinase inhibitor and GPCR modulator programs where subtle changes in aryl ring electronics dramatically affect potency and selectivity.

Synthesis of Stereospecific DPP-IV Inhibitors

The (S)-configuration is critical for DPP-IV inhibitory activity. Using the pure (S)-enantiomer (≥98% ee) directly as a chiral building block avoids the need for chiral resolution later, streamlining the synthesis of fluorinated sitagliptin analogs or related β-aminoacyl-containing DPP-IV inhibitors. Procurement of the racemate would introduce an inactive enantiomer and complicate purification.

Application
Selection Property
Validation Focus
CNS permeability research
OCF₃ lipophilicity profile
BBB penetration assay context
Protease-resistant peptidomimetic design
β-amino acid backbone + OCF₃ stability
Microsomal stability and proteolytic resistance assays
Aryl binding pocket SAR
Moderate electron-withdrawing character
Binding affinity and selectivity profiling
Stereospecific DPP-IV inhibitor synthesis
Enantiopure (S)-configuration
Chiral integrity and inhibitory activity verification
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